molecular formula C13H11NO2 B12647551 N-(4-Hydroxy-1-naphthyl)acrylamide CAS No. 83968-63-2

N-(4-Hydroxy-1-naphthyl)acrylamide

Cat. No.: B12647551
CAS No.: 83968-63-2
M. Wt: 213.23 g/mol
InChI Key: CMEKWPYUZRCMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxy-1-naphthyl)acrylamide: is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23194 g/mol . It is a derivative of naphthalene and acrylamide, characterized by the presence of a hydroxyl group on the naphthalene ring and an acrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-1-naphthyl)acrylamide typically involves the reaction of 4-hydroxy-1-naphthylamine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxy-1-naphthyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Hydroxy-1-naphthyl)acrylamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, while the acrylamide moiety can undergo Michael addition reactions with nucleophiles in biological systems. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • N-(4-Hydroxy-3-methoxybenzyl)acrylamide
  • N-(4-Hydroxy-1-naphthalenyl)propenamide
  • N-(4-Hydroxy-2-naphthyl)acrylamide

Comparison: N-(4-Hydroxy-1-naphthyl)acrylamide is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

83968-63-2

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)prop-2-enamide

InChI

InChI=1S/C13H11NO2/c1-2-13(16)14-11-7-8-12(15)10-6-4-3-5-9(10)11/h2-8,15H,1H2,(H,14,16)

InChI Key

CMEKWPYUZRCMRD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.